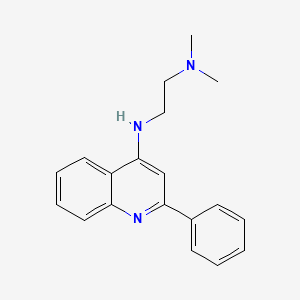
1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- is a complex organic compound that features a quinoline ring attached to an ethylenediamine backbone
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with N,N-dimethyl-1,2-ethanediamine. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a DNA-binding agent, which could have implications in genetic research and biotechnology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interact with DNA.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- involves its interaction with molecular targets such as DNA and proteins. The quinoline ring can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can form coordination complexes with metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N,N-dimethyl-N’-(2-phenyl-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N’-dimethyl-: This compound lacks the quinoline ring, making it less effective in DNA binding and biological applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has additional ethyl groups, which can affect its solubility and reactivity.
N,N’-Dimethyl-1,2-ethanediamine: This compound is used as a ligand in coordination chemistry but does not have the same biological activity as the quinoline derivative
Eigenschaften
CAS-Nummer |
133671-43-9 |
|---|---|
Molekularformel |
C19H21N3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
QWAVSGXBYFASKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B10796158.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)

![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)

![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)
